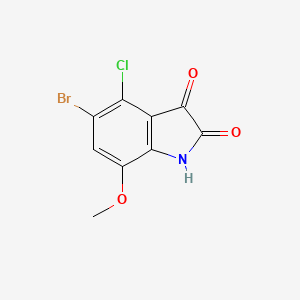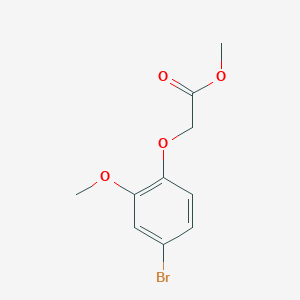
1-(2-Propenyl)cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propenyl)cyclopentene, also known as 1-Allylcyclopentene, is an organic compound with the molecular formula C₈H₁₂. It is a cycloalkene with an allyl group attached to the cyclopentene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Propenyl)cyclopentene can be synthesized through various methods. One common approach involves the reaction of cyclopentene with allyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Propenyl)cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield cyclopentane derivatives.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Propenyl)cyclopentene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes and allyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(2-Propenyl)cyclopentene exerts its effects depends on the specific reaction or applicationThe cyclopentene ring provides a stable framework that can undergo ring-opening or rearrangement reactions under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Cyclopentene: Lacks the allyl group, making it less reactive in certain types of reactions.
1-(2-Propenyl)cyclohexene: Similar structure but with a six-membered ring, leading to different reactivity and stability.
Allylcyclopentane: Saturated analog of 1-(2-Propenyl)cyclopentene, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the cyclopentene ring and the allyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
37689-19-3 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
1-prop-2-enylcyclopentene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h2,6H,1,3-5,7H2 |
InChI-Schlüssel |
PHBGIFRCMRLXFK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)

![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)


